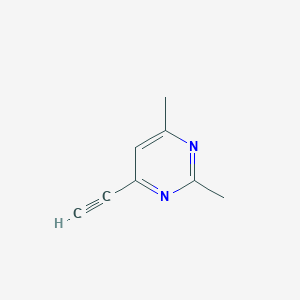

4-Ethynyl-2,6-dimethylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4-ethynyl-2,6-dimethylpyrimidine |

InChI |

InChI=1S/C8H8N2/c1-4-8-5-6(2)9-7(3)10-8/h1,5H,2-3H3 |

InChI Key |

QRVOIOSAUPOUHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynyl 2,6 Dimethylpyrimidine and Analogous Structures

Direct Synthetic Approaches to Ethynyl-Substituted Pyrimidines

The most direct route to the target compound involves the introduction of an ethynyl (B1212043) group at the 4-position of the 2,6-dimethylpyrimidine system. This is typically accomplished via modern cross-coupling reactions.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

For the synthesis of 4-ethynyl-2,6-dimethylpyrimidine, the reaction would involve coupling the key intermediate, 4-chloro-2,6-dimethylpyrimidine (B189592), with a suitable terminal alkyne. To avoid the direct use of volatile acetylene (B1199291) gas, a protected alkyne such as trimethylsilylacetylene (B32187) is often employed, followed by a deprotection step. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. wikipedia.orgnih.gov While copper co-catalysts are common, copper-free variations have also been developed to prevent the undesirable homocoupling of the alkyne. organic-chemistry.orgnih.gov

Table 1: Typical Components for Sonogashira Coupling Reaction

| Component | Example(s) | Role |

|---|---|---|

| Aryl Halide | 4-Chloro-2,6-dimethylpyrimidine | Electrophilic coupling partner |

| Alkyne | Trimethylsilylacetylene, Phenylacetylene | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the catalytic cycle |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates alkyne activation (in traditional Sonogashira) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct and facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

This table presents generalized components for the Sonogashira reaction. Specific conditions may vary.

Beyond direct coupling, the ethynyl group can theoretically be formed through functional group interconversions on the pyrimidine (B1678525) ring. One potential, albeit less common, approach involves the creation of a vinyl halide at the 4-position, which could then undergo an elimination reaction to form the alkyne. Another possibility is the reaction of a pyrimidine-4-carboxaldehyde with a phosphorus ylide (e.g., the Seyferth-Gilbert or Bestmann-Ohira reagent) to generate the terminal alkyne in one step. These methods, while viable for other systems, are less frequently reported for pyrimidines compared to the highly efficient Sonogashira coupling.

Synthetic Pathways for Related Dimethylpyrimidine Scaffolds as Advanced Intermediates

The synthesis of the direct precursor, 4-chloro-2,6-dimethylpyrimidine, and other foundational derivatives relies on the initial construction of the pyrimidine ring itself.

The most fundamental approach to the 2,6-dimethylpyrimidine core is the cyclocondensation reaction between a 1,3-dielectrophile and a C-N-C synthon. nih.gov Acetylacetone (B45752) (2,4-pentanedione) serves as the ideal 1,3-dielectrophile. The C-N-C fragment can be supplied by various reagents, such as urea (B33335), thiourea (B124793), or guanidine (B92328), to yield different substituents at the 2-position of the pyrimidine ring. google.comgoogle.comresearchgate.net

For instance, reacting acetylacetone with urea in the presence of an acid catalyst like hydrochloric acid or sulfuric acid yields 2-hydroxy-4,6-dimethylpyrimidine (which exists in tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one). google.comgoogle.com Similarly, using guanidine leads to the formation of 2-amino-4,6-dimethylpyrimidine. google.com

Table 2: Cyclocondensation Reactions for 2,6-Dimethylpyrimidine Derivatives

| 1,3-Diketone | N-C-N Reagent | Catalyst/Solvent | Product |

|---|---|---|---|

| Acetylacetone | Urea | HCl / Methanol google.com | 2-Hydroxy-4,6-dimethylpyrimidine |

| Acetylacetone | Urea | H₂SO₄ / Ethanol google.com | 2-Hydroxy-4,6-dimethylpyrimidine |

| Acetylacetone | Guanidine HCl | Na₂CO₃ / Aqueous google.com | 2-Amino-4,6-dimethylpyrimidine |

This table summarizes common cyclocondensation routes to key pyrimidine intermediates.

The crucial intermediate for the Sonogashira coupling is a halogenated pyrimidine. 4-Chloro-2,6-dimethylpyrimidine is typically synthesized from its corresponding hydroxypyrimidine precursor, 2,6-dimethylpyrimidin-4-ol. The hydroxyl group (or more accurately, the oxo group of the pyrimidinone tautomer) is converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This transformation is a common and effective method for activating the pyrimidine ring toward nucleophilic substitution or cross-coupling reactions.

Hydroxypyrimidine and aminopyrimidine derivatives are not only important targets in their own right but also serve as key precursors.

Hydroxypyrimidines : As mentioned, 2-hydroxy-4,6-dimethylpyrimidine is readily prepared via the acid-catalyzed cyclocondensation of acetylacetone and urea. google.comgoogle.com This compound is a primary building block for further derivatization.

Aminopyrimidines : The synthesis of aminopyrimidines can be achieved in two main ways. The first is through direct cyclocondensation using guanidine. google.com The second, which is relevant for derivatization, is through nucleophilic aromatic substitution of a halogenated pyrimidine. For example, 4-amino-2,6-dimethylpyrimidine (B18327) can be prepared by treating 4-chloro-2,6-dimethylpyrimidine with ammonia. orgsyn.org Similarly, other amines can be used to install different N-substituents at the 4-position. nih.gov

Synthesis of Thiol and Thiosubstituted Dimethylpyrimidine Analogues

The synthesis of thiol and thiosubstituted dimethylpyrimidine analogues is a foundational area of research, providing precursors for a variety of more complex molecules. A common starting material for these syntheses is 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride, which can be prepared through the reaction of thiourea with acetylacetone in the presence of an acid catalyst like concentrated HCl. nih.gov

From this key intermediate, a range of S-substituted derivatives can be generated. For instance, the benzoylation of 4,6-dimethylpyrimidine-2-thiol hydrochloride using various benzoyl chloride derivatives leads to the formation of pyrimidine benzothioate compounds. nih.gov Further transformation of these thioate derivatives via sulfoxidation with hydrogen peroxide in glacial acetic acid yields pyrimidine sulfonyl methanones. nih.gov Similarly, condensation of the starting thiol with sulfonyl chloride derivatives produces pyrimidine sulfonothioates, which can also be oxidized to their corresponding sulfonyl sulfonyl pyrimidines. nih.gov

A series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol hydrochloride has been synthesized, including bi- and tricyclic heterocyclic systems that combine azine and pyrazole (B372694) rings within the molecule. researchgate.netbenthamdirect.comresearchgate.neteurekaselect.com These syntheses demonstrate the versatility of the pyrimidine thiol scaffold in creating structurally diverse compounds. The reaction pathways often involve the initial synthesis of 4,6-dimethylpyrimidine-2-thiol from acetylacetone and thiourea, followed by reactions to introduce various thioalkylamides and S-substituted groups. researchgate.net

Table 1: Synthesis of Thiosubstituted Dimethylpyrimidine Analogues

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Benzoyl chloride derivatives | Pyrimidine benzothioate derivatives | nih.gov |

| Pyrimidine benzothioate derivatives | Hydrogen peroxide, glacial acetic acid | Pyrimidine sulfonyl methanone (B1245722) derivatives | nih.gov |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Sulfonyl chloride derivatives | Pyrimidine sulfonothioates | nih.gov |

| Pyrimidine sulfonothioates | Hydrogen peroxide, glacial acetic acid | Sulfonyl sulfonyl pyrimidines | nih.gov |

Advanced Synthetic Transformations and Domino Processes

Advanced synthetic methods, including one-pot multicomponent reactions and chemoselective functionalizations, offer efficient pathways to complex pyrimidine structures, minimizing waste and improving atom economy.

One-Pot Multicomponent Reactions Incorporating Pyrimidine Moieties

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency in constructing complex molecules from simple precursors in a single synthetic operation. mdpi.com These reactions are advantageous due to their straightforward procedures, cost-effectiveness, and often high yields. mdpi.com

Several MCRs have been developed for the synthesis of pyrimidine derivatives. A notable example is the Biginelli-type reaction, which can be catalyzed by cyanuric chloride to produce pyrimidinone or thione derivatives from cyclopentanone, various aromatic aldehydes, and urea or thiourea in acetonitrile (B52724) at room temperature. researchgate.net Another approach involves the synthesis of pyrimidine-5-carbonitrile derivatives through the cyclization of ethyl cyanoacetate, guanidine nitrate, and appropriate aldehydes, a reaction that can be enhanced by using microwave irradiation. researchgate.net

The synthesis of fused heterocyclic systems, such as researchgate.netresearchgate.netthieme-connect.detriazolo[4,3-a]pyrimidines, has also been achieved via one-pot, three-component reactions. mdpi.com For example, new ethyl multisubstituted-1,5-dihydro- researchgate.netresearchgate.netthieme-connect.detriazolo[4,3-a]pyrimidine-6-carboxylates were synthesized from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com Similarly, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles was synthesized through a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine. mdpi.com

Sustainable methods have also been developed, such as an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form regioselective C-C and C-N bonds, yielding a wide array of diversely functionalized pyrimidines. organic-chemistry.org

Table 2: Examples of One-Pot Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine, Microwave irradiation | Aryl and heteroaryl substituted pyrimidines | researchgate.net |

| Aldehydes, 1H-Tetrazole-5-amine, 3-Cyanoacetyl indole | Triethylamine | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles | mdpi.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-Toluenesulfonic acid, Microwave irradiation | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | nih.gov |

| Amidines, up to three alcohols | PN5P-Ir-pincer complexes | Substituted pyrimidines | organic-chemistry.org |

Chemoselective Functionalization of Pyrimidine Ring Systems

The ability to selectively introduce functional groups at specific positions on the pyrimidine ring is critical for synthesizing targeted molecules. The pyrimidine ring's electron-withdrawing nature influences its reactivity and allows for various chemoselective transformations. researchgate.net

One powerful technique for achieving regioselective functionalization is the use of magnesiation with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This method allows for successive and selective magnesiation of pyrimidines, which can then be trapped with different electrophiles to yield highly functionalized derivatives in good to excellent yields. nih.gov For instance, starting with 2-bromopyrimidine, it is possible to achieve multiple successive regio- and chemoselective magnesiations at the C4, C6, and C5 positions, enabling the regioselective functionalization of the entire pyrimidine ring. thieme-connect.de

Radical substitution reactions also offer a pathway for the functionalization of the pyrimidine core. uhmreactiondynamics.orgrsc.org Theoretical studies have explored the functionalization of pyrimidine into RNA bases like uracil (B121893) and cytosine through radical substitution in water/ammonia ices. uhmreactiondynamics.orgrsc.org These pathways involve the substitution of hydrogen atoms with NH2 and/or OH groups. rsc.org For example, the conversion of pyrimidine to uracil can proceed via the OH-for-H substitution at the carbon between the two nitrogen atoms to form pyrimidin-2-ol, followed by a hydrogen shift. uhmreactiondynamics.org The barriers for these radical addition and H atom elimination steps are considered moderate. rsc.org

Table 3: Regioselective Functionalization of Pyrimidine Derivatives

| Substrate | Reagent/Method | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromopyrimidine | TMPMgCl·LiCl, then Electrophiles | C4, C6, C5 | Poly-functionalized pyrimidines | thieme-connect.de |

| Pyrimidines | TMPMgCl·LiCl, then Electrophiles | Various | Highly functionalized pyrimidines | nih.gov |

| Pyrimidine | OH radical | C2, then C4 | Uracil (via intermediates) | uhmreactiondynamics.org |

Reactivity Profiles and Mechanistic Investigations of 4 Ethynyl 2,6 Dimethylpyrimidine and Derivatives

Reactivity of the Ethynyl (B1212043) Moiety in Pyrimidine (B1678525) Systems

The carbon-carbon triple bond in 4-ethynyl-2,6-dimethylpyrimidine is a site of high electron density, making it susceptible to a variety of addition and transformation reactions.

Alkyne Metathesis and Polymerization Reactions

Alkyne metathesis is a powerful organic reaction that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by metal alkylidyne complexes of molybdenum or tungsten. wikipedia.orgmpg.denih.gov This reaction can be applied to terminal alkynes like this compound for the synthesis of symmetrical internal alkynes or for ring-closing alkyne metathesis (RCAM) to form macrocyclic structures. wikipedia.org While less common than olefin metathesis, alkyne metathesis offers a strategic advantage in the synthesis of complex molecules due to the strong driving force of the reaction. mpg.de

The general mechanism involves the reaction of the alkyne with a metal alkylidyne catalyst to form a metallacyclobutadiene intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to regenerate the metal alkylidyne and a new alkyne. For terminal alkynes, the reaction can lead to polymerization if not carefully controlled.

In the context of this compound, alkyne metathesis could be utilized to synthesize novel polymers with pyrimidine units regularly spaced along the polymer backbone. Such materials could exhibit interesting electronic or coordination properties due to the presence of the nitrogen-containing heterocycle.

Enyne metathesis, a related reaction, involves the reaction of an alkyne with an alkene, catalyzed by ruthenium complexes, to form 1,3-dienes. organic-chemistry.org This could be another avenue for the functionalization of this compound, allowing for the introduction of diene moieties.

Cycloaddition Chemistry (e.g., Click Chemistry applications)

The ethynyl group of this compound is an ideal participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnd.edu This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a pyrimidine-triazole conjugate. This strategy has been widely employed in drug discovery, bioconjugation, and materials science. nih.goviipseries.orgresearchgate.net The resulting triazole ring is not merely a linker but can act as a pharmacophore and improve the pharmacokinetic properties of molecules. nih.govresearchgate.net

The versatility of this reaction allows for the connection of the this compound unit to a wide array of molecules, including biomolecules like peptides and sugars, polymers, and other heterocyclic systems. nd.edunih.gov For instance, the synthesis of thienopyrimidine-triazole-glycoside hybrids has been reported using this methodology. nih.gov

Table 1: Examples of Click Chemistry Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzyl azide | Cu(I) | 1-Benzyl-4-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,3-triazole |

| This compound | Azido-functionalized polymer | Cu(I) | Pyrimidine-grafted polymer |

| This compound | Glycosyl azide | Cu(I) | Pyrimidine-triazole-glycoside conjugate |

Nucleophilic and Electrophilic Additions to the Triple Bond

The electron-rich triple bond of this compound can react with both electrophiles and nucleophiles.

Electrophilic Addition: Electrophiles add to the alkyne following Markovnikov's rule, where the electrophile attaches to the less substituted carbon atom. libretexts.org For a terminal alkyne, this means the electrophile adds to the terminal carbon. The reaction of this compound with electrophiles like hydrogen halides (HX) or halogens (X₂) would proceed through a vinyl cation intermediate. youtube.comlumenlearning.com The addition of a second equivalent of the electrophile can lead to a geminal dihalide. youtube.comlumenlearning.com

However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes. libretexts.org The hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would yield a ketone after tautomerization of the initial enol product. libretexts.org

Nucleophilic Addition: The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, allowing for nucleophilic addition reactions. msu.edu This is particularly true when the alkyne is conjugated to an electron-withdrawing group, which is the case for the pyrimidine ring. Nucleophiles can add to the triple bond, and this has been demonstrated for related vinylpyrimidine systems. mdpi.com For example, amines, thiols, and other nucleophiles can add across the triple bond, often with good regioselectivity.

Reactivity of the Pyrimidine Nucleus and Alkyl Groups

The pyrimidine ring itself, along with the methyl substituents, possesses its own distinct reactivity that can be exploited for further functionalization.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNA_r_), especially when activated by electron-withdrawing groups or when a good leaving group is present. nih.govyoutube.com While this compound itself does not have a leaving group, related chloropyrimidines readily undergo S_NAr reactions. nih.govyoutube.com For example, a chlorine atom at the 2- or 4-position of the pyrimidine ring can be displaced by various nucleophiles such as amines. youtube.com

If a leaving group were present on the pyrimidine ring of an ethynylpyrimidine derivative, it would allow for the introduction of a wide range of functional groups onto the heterocyclic core.

Activated Methyl Group Chemistry and Carbanion Formation (e.g., Aldol-type Condensations)

The methyl groups at the 2- and 6-positions of the pyrimidine ring are activated by the electron-withdrawing nature of the ring. This makes the protons on these methyl groups acidic and susceptible to deprotonation by a strong base to form a carbanion.

This carbanion can then act as a nucleophile in various reactions, such as Aldol-type condensations with aldehydes or ketones. This allows for the elaboration of the side chains on the pyrimidine ring, providing a route to more complex molecules. The synthesis of various 2-substituted 4,6-dimethylpyrimidines has been reported, highlighting the utility of this reactivity. researchgate.netresearchgate.net

Ring Transformations and Rearrangement Mechanisms in Heterocyclic Chemistry

The pyrimidine ring, a fundamental scaffold in many biologically active molecules, exhibits a rich and diverse reactivity, including a variety of ring transformation and rearrangement reactions. youtube.com These reactions are often driven by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. The presence of substituents, such as the ethynyl group at the 4-position and methyl groups at the 2- and 6-positions of this compound, can significantly influence the course and outcome of these transformations.

One of the most well-documented rearrangements in pyrimidine chemistry is the Dimroth rearrangement . This process typically involves the transformation of a 1-substituted-2-iminopyrimidine into a 2-(substituted-amino)pyrimidine. nih.gov The mechanism proceeds through a sequence of ring opening of the pyrimidine nucleus by a nucleophile, followed by rotation of the side chain and subsequent ring closure to form a new heterocyclic system. nih.govchinesechemsoc.org While the classical Dimroth rearrangement involves an N1-substituted iminopyrimidine, analogous transformations can occur in other substituted pyrimidines where a nucleophilic attack leads to a ring-opened intermediate that can recyclize. For this compound, a hypothetical Dimroth-type rearrangement could be initiated by a strong nucleophile, although this would likely require prior activation of the ring.

A more general and highly significant mechanism for nucleophilic substitution on the pyrimidine ring is the SN(ANRORC) mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly prevalent in the reactions of substituted pyrimidines with strong nucleophiles like metal amides in liquid ammonia. wikipedia.org The SN(ANRORC) mechanism can explain substitutions that are not readily accounted for by classical aromatic substitution pathways. In the context of this compound, a nucleophile could potentially add to an electrophilic carbon of the pyrimidine ring, leading to a ring-opened intermediate. This intermediate would then undergo ring closure to either regenerate the original pyrimidine scaffold with a new substituent or, in some cases, form a different heterocyclic or even carbocyclic ring system. The presence of the electron-withdrawing ethynyl group at the 4-position would likely enhance the electrophilicity of the pyrimidine ring, making it more susceptible to initial nucleophilic attack.

Recent studies have also demonstrated the conversion of pyrimidines into pyridines through a two-atom swap skeletal editing process. chinesechemsoc.orgchinesechemsoc.org This transformation typically involves the activation of the pyrimidine ring, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack and a Dimroth-type rearrangement. chinesechemsoc.orgchinesechemsoc.org In the case of this compound, activation at one of the ring nitrogens would create a highly electrophilic pyrimidinium salt. Subsequent attack by a suitable nucleophile, such as a silyl (B83357) enol ether or malononitrile, at the C6 position could initiate a cascade involving ring opening, bond rotation, and ring closure to yield a substituted pyridine (B92270). chinesechemsoc.orgchinesechemsoc.org

The following table outlines potential ring transformation and rearrangement reactions of this compound based on established mechanisms in pyrimidine chemistry.

| Reaction Type | Reactant | Reagents/Conditions | Proposed Intermediate(s) | Potential Product(s) |

| SN(ANRORC) Substitution | This compound | 1. KNH₂/NH₃2. H₂O | Ring-opened nitrile intermediate | 4-Amino-2,6-dimethylpyrimidine (B18327) |

| Pyrimidine-to-Pyridine Skeletal Editing | This compound | 1. Tf₂O, Na₂CO₃2. Silyl enol ether | Activated pyrimidinium salt, ring-opened intermediate | Substituted pyridine derivative |

| Dimroth-type Rearrangement | Activated this compound derivative | Nucleophile (e.g., amine), heat | Ring-opened intermediate | Isomeric heterocyclic compound |

Heterocyclic Ring Opening and Contraction Processes

The pyrimidine ring, while aromatic, can undergo ring opening and contraction under specific reaction conditions, often facilitated by nucleophilic attack or oxidative processes. These transformations can lead to the formation of acyclic compounds or smaller heterocyclic rings, providing pathways to diverse chemical structures.

Ring Opening of the pyrimidine nucleus is a key step in the aforementioned SN(ANRORC) and Dimroth rearrangement pathways. nih.govwikipedia.org The initial addition of a potent nucleophile to an electrophilic carbon atom of the pyrimidine ring can induce cleavage of a C-N or C-C bond within the ring, resulting in a transient or isolable open-chain intermediate. For this compound, the electron-withdrawing nature of the 4-ethynyl group would likely make the ring more prone to such nucleophilic attacks, potentially facilitating ring opening. The subsequent fate of the ring-opened species depends on the reaction conditions and the nature of the substituents. It can either recyclize to form a new ring system or be trapped to yield a stable acyclic product.

In some instances, oxidative conditions can also lead to the opening of a fused pyrimidine ring system. For example, the oxidative ring opening of 2-oxoisoxazolo[2,3-a]pyrimidines has been shown to form pyrimidin-2-yl phenyl ketones. While not a direct reaction of this compound, this illustrates the principle of ring cleavage under oxidative stress.

Ring Contraction of pyrimidines is a less common but mechanistically interesting process that results in the formation of a five-membered ring. These reactions often require specific substitution patterns and reaction conditions. For instance, the treatment of certain pyrimidine derivatives with zinc in acetic acid has been reported to cause a ring contraction to yield pyrroles. acs.org The mechanism of such contractions is not always fully elucidated but may involve reductive or rearrangement pathways. In the case of this compound, a hypothetical ring contraction could be envisioned, although specific reagents to achieve this would need to be experimentally determined. The presence of the ethynyl group might offer a reactive handle for transformations that could ultimately lead to ring contraction.

The table below summarizes hypothetical ring opening and contraction processes for this compound based on known pyrimidine chemistry.

| Process | Reactant | Potential Reagents/Conditions | Key Mechanistic Step | Potential Product Type |

| Nucleophilic Ring Opening | This compound | Strong nucleophile (e.g., NaOH), heat | Nucleophilic addition followed by C-N bond cleavage | Acyclic functionalized compound |

| Reductive Ring Contraction | This compound | Reducing agent (e.g., Zn/AcOH) | Reductive cleavage and rearrangement | Substituted pyrrole (B145914) derivative |

| Oxidative Ring Opening | Fused pyrimidine derivative of this compound | Oxidizing agent (e.g., KMnO₄, O₃) | Oxidative cleavage of the pyrimidine ring | Acyclic dicarbonyl compound |

Coordination Chemistry and Metal Complexes of 4 Ethynyl 2,6 Dimethylpyrimidine

Ligand Design Principles Incorporating Ethynylpyrimidine Scaffolds

The design of ligands is a crucial element in the development of new catalysts and materials in coordination chemistry. york.ac.uk Ethynylpyrimidine scaffolds, such as 4-Ethynyl-2,6-dimethylpyrimidine, are incorporated into ligand design based on several key principles. The pyrimidine (B1678525) ring provides well-defined coordination sites through its two nitrogen atoms, which can bind to a variety of transition metals. mdpi.com These N-containing ligands are a critical component in coordination chemistry, offering lone pair electrons to coordinate with metal cations. nih.gov

The incorporation of an ethynyl (B1212043) (alkynyl) group introduces several advantageous features. It imparts rigidity and linearity to the ligand structure, which is a desirable trait for constructing predictable and well-ordered supramolecular architectures and coordination polymers. nih.govnih.gov This structural control is fundamental in crystal engineering. Furthermore, the π-system of the ethynyl group can participate in coordination with certain metals, particularly soft metals like silver(I), and can influence the electronic properties of the resulting complex. The combination of the σ-donating nitrogen atoms of the pyrimidine ring and the π-system of the ethynyl group makes this compound a versatile building block for creating complexes with tailored electronic, optical, and catalytic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and diffraction techniques to elucidate their structure and bonding.

While specific studies on this compound are limited, the coordination behavior of related ligands provides insight into the expected structures.

Silver(I) Complexes: Silver(I) has a strong affinity for both N-donors and alkynyl groups, making it an ideal candidate for forming coordination polymers with ethynylpyrimidine ligands. nih.gov The flexible coordination geometry of Ag(I) allows for the formation of diverse structural motifs, including one- and two-dimensional coordination frameworks. nih.govubc.ca It is anticipated that this compound would react with silver(I) salts to form coordination polymers where the pyrimidine nitrogen atoms and the ethynyl groups bridge multiple silver centers, leading to extended network structures. nih.govrsc.org

Ruthenium(II) and Iridium(III) Complexes: Ruthenium(II) and Iridium(III) are d6 metal ions that commonly form stable, pseudo-octahedral complexes. nih.gov These metals are often coordinated by N-heterocyclic ligands to create complexes with applications in catalysis and photophysics. nih.govacs.org The synthesis of Ru(II) and Ir(III) complexes with this compound would likely result in half-sandwich or octahedral complexes, depending on the ancillary ligands present. nih.gov Characterization of such complexes would typically involve NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structure and coordination environment. nih.gov Alkynyl ligands have been shown to stabilize iridium(III) dimers, indicating another potential structural motif for complexes of this compound. acs.org

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. byjus.com this compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the π-system of the ethynyl triple bond. This allows for several possible coordination modes.

Monodentate: The ligand can coordinate to a single metal center through one of its pyrimidine nitrogen atoms. This is a common coordination mode for simple pyridine (B92270) and pyrimidine ligands.

Bidentate Bridging: The two nitrogen atoms of the pyrimidine ring can bridge two different metal centers, a common motif in the formation of coordination polymers.

π-Coordination: The ethynyl group can interact with a metal center through its π-electrons. This mode is particularly prevalent with soft metal ions like Ag(I), where the metal can be symmetrically or asymmetrically coordinated to the C≡C bond.

Multimodal Coordination: The ligand could potentially coordinate to one metal via a nitrogen atom and to another via the ethynyl group, acting as a versatile linker in constructing complex supramolecular structures. nih.gov

The actual coordination mode adopted will depend on factors such as the nature of the metal ion, the solvent system, the reaction stoichiometry, and the presence of counter-ions.

Applications of Coordination Complexes in Catalysis and Advanced Materials

Metal complexes incorporating N-heterocyclic ligands are widely explored for their catalytic activity and as building blocks for functional materials.

Complexes of this compound are expected to show potential as catalysts in various organic transformations by analogy with related systems.

N-Alkylation of Amines with Alcohols: Ruthenium(II) complexes bearing N-heterocyclic ligands are known to be effective catalysts for the N-alkylation of amines with alcohols. organic-chemistry.orgrsc.org This transformation proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is an environmentally benign method for forming C-N bonds. organic-chemistry.org A Ru(II) complex of this compound could potentially catalyze this reaction, where the electronic properties of the pyrimidine ligand would influence the activity of the metal center.

Suzuki Reaction: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, frequently catalyzed by palladium complexes. mdpi.com Pyrimidine-based ligands have been successfully employed in palladium-catalyzed Suzuki reactions, demonstrating high efficiency and turnover numbers. researchgate.netmdpi.com Palladium complexes featuring this compound as a ligand could be effective catalysts for coupling various aryl halides with arylboronic acids. organic-chemistry.org The pyrimidine moiety can stabilize the palladium center and facilitate the catalytic cycle. mdpi.commdpi.com

Table 1: Representative Catalytic Activity of a Palladium/Pyrimidine System in the Suzuki-Miyaura Reaction

This table presents data for a related catalytic system to illustrate potential applications.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Biphenyl | 98 |

| 2 | Bromobenzene | Phenylboronic acid | Biphenyl | 95 |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 92 |

| 4 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85 |

Role in the Assembly of Supramolecular Structures

Supramolecular chemistry involves the formation of large, ordered structures from molecular building blocks held together by non-covalent interactions, including metal-coordination bonds. frontiersin.org The rigid, linear geometry of this compound makes it an excellent candidate for use as a linker or "tecton" in the construction of supramolecular assemblies such as Metal-Organic Frameworks (MOFs). bham.ac.uksemanticscholar.org

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. nih.govmdpi.com The pyrimidine nitrogens of the ligand can bind to metal centers, while the linear ethynyl group acts as a rigid spacer, propagating the structure in one, two, or three dimensions. The resulting frameworks could exhibit porosity, making them potentially useful for applications in gas storage, separation, or heterogeneous catalysis. The interplay of metal-ligand coordination and other non-covalent interactions like π-π stacking can direct the self-assembly process to form complex and functional architectures. mdpi.com

Advanced Applications in Materials Science

Optoelectronic and Photophysical Applications

The interplay of the electron-deficient pyrimidine (B1678525) ring and the π-conjugated ethynyl (B1212043) moiety in 4-Ethynyl-2,6-dimethylpyrimidine is central to its potential in optoelectronic and photophysical applications. This combination facilitates intramolecular charge transfer (ICT), a key process for achieving desired optical and electronic functionalities.

While direct studies on this compound as a fluorescent probe are nascent, the broader class of pyrimidine derivatives serves as a strong indicator of its potential. Pyrimidine-based fluorophores are known for their utility in various sensing and imaging applications. The fluorescence properties of such compounds are highly sensitive to their molecular environment, a characteristic that can be exploited for the development of sophisticated sensors.

The incorporation of the ethynyl group provides a reactive handle for conjugating the pyrimidine core to other molecules, such as proteins, nucleotides, or other biomolecules, to create targeted fluorescent probes. The methyl groups on the pyrimidine ring can further modulate the photophysical properties, including quantum yield and Stokes shift, by influencing the electronic distribution within the molecule.

Table 1: Comparison of Photophysical Properties of Related Pyrimidine Derivatives

| Compound/Derivative Class | Emission Wavelength (nm) | Quantum Yield (ΦF) | Key Features |

|---|---|---|---|

| Arylpyrimidine Derivatives | 397-472 | 0.01-0.63 | Tunable emission based on aryl substitution. researchgate.net |

| Styrylpyrimidine Derivatives | 434-486 | >0.3 | Strong fluorescence with large two-photon absorption cross-sections. rsc.org |

It is anticipated that this compound could be a precursor to novel dyes with applications in biological imaging and as components in advanced sensor arrays.

The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting or emissive layers in OLEDs. researchgate.net Pyrimidine derivatives are frequently incorporated into the structure of fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters to enhance device performance. nih.govresearchgate.net The C=N double bonds in the pyrimidine ring act as strong electron acceptors, facilitating efficient charge injection and transport. nih.govresearchgate.net

The introduction of an ethynyl group, as seen in this compound, offers a strategic approach to extend the π-conjugation of the molecule. This can lead to a red-shift in the emission spectrum and allows for the fine-tuning of the emission color. For instance, ethynylpyrimidine ligands have been successfully used in platinum(II) complexes to achieve blue-shifted emission in OLEDs by modifying the electronic properties of the ligand. mdpi.com It is plausible that this compound could be utilized as a ligand in organometallic complexes or as a building block for purely organic emitters in OLEDs.

Table 2: Performance of Selected OLEDs Incorporating Pyrimidine Derivatives

| Emitter Type | External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|

| Phenyl Pyrimidine Derivative | up to 10.6% | Blue to Green-Blue | nih.govresearchgate.net |

| BODIPY Derivative | ~19% | Green | rsc.org |

The methyl groups in this compound can enhance the solubility and processability of the resulting materials, which is a crucial factor in the fabrication of large-area OLED displays.

Molecules with significant NLO properties are in high demand for applications in optical communications, data storage, and optical computing. The key to achieving a high NLO response lies in creating molecules with a large change in dipole moment upon excitation, often realized in "push-pull" systems comprising an electron donor and an electron acceptor connected by a π-conjugated bridge.

The structure of this compound, with its electron-donating methyl groups and electron-withdrawing pyrimidine ring connected by an ethynyl linker, suggests its potential as an NLO chromophore. Research on various pyrimidine derivatives has demonstrated their promise for NLO applications. For example, studies on styrylpyrimidine derivatives have shown significant two-photon absorption (2PA) cross-sections, a key parameter for third-order NLO materials. rsc.org Furthermore, theoretical and experimental investigations into other pyrimidine-based molecules have revealed substantial third-order nonlinear susceptibility, highlighting their potential for photonic and optical device applications. rsc.orgnih.gov

It is hypothesized that the incorporation of this compound into more complex molecular or polymeric architectures could lead to materials with enhanced NLO properties, suitable for a new generation of optical technologies.

Polymeric and Nanostructured Materials

The versatility of this compound extends to the realm of polymer chemistry, where its reactive ethynyl group can be exploited to create functional polymers and nanostructures with tailored properties.

The ethynyl group of this compound is a versatile functional group for polymerization reactions. For instance, it can participate in polymerization reactions to form polymers with conjugated backbones, which are of interest for their electronic and optical properties. The resulting polymers, featuring the pyrimidine moiety as a repeating unit, could exhibit unique properties suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.

Moreover, the pyrimidine ring itself can influence the properties of the polymer. The incorporation of rigid, polar groups like pyrimidine into a polymer backbone can affect the polymer's morphology, thermal stability, and gas permeability. Research on polymers with rigid side chains has shown that such structures can lead to materials with ultrahigh permeability and plasticization resistance, which are desirable for gas separation membranes. nih.gov

In addition to being a monomer for polymerization, this compound can be used to introduce functional end groups onto polymer chains. 20.210.105 End groups are crucial for a variety of applications, including the creation of block copolymers, surface modification, and the attachment of biomolecules. wikipedia.org

The ethynyl group is particularly well-suited for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and selectivity. A polymer with an azide (B81097) end group can be readily reacted with this compound to introduce the pyrimidine functionality at the chain end. This approach allows for the precise synthesis of well-defined polymer architectures with specific end-group functionalities. Such pyrimidine-terminated polymers could find use in self-assembly, drug delivery systems, or as compatibilizers in polymer blends.

Application as Heterocyclic Building Blocks for Material Science

Heterocyclic compounds are fundamental to the development of a wide range of materials, including organic semiconductors and polymers. ossila.com The pyrimidine moiety in this compound is a key feature, as pyrimidine and its derivatives are well-established as important scaffolds in organic synthesis. sigmaaldrich.comapolloscientific.co.uk

The presence of the ethynyl group provides a reactive site for polymerization and other chemical transformations, allowing for the incorporation of the pyrimidine unit into larger macromolecular structures. While specific research on this compound is limited, the broader class of pyrimidine-based materials has been explored. For instance, pyrimidine-2-thiol (B7767146) derivatives have been used as key starting materials for the synthesis of more complex heterocyclic systems. researchgate.net The study of related compounds, such as 4-amino-2,6-dimethylpyrimidine (B18327), has provided insights into the chemical behavior of the dimethylpyrimidine core, which is essential for its application as a building block. orgsyn.org

The potential of this compound as a building block lies in its ability to form materials with unique electronic and photophysical properties, which are influenced by the electron-deficient nature of the pyrimidine ring.

Other Specialized Materials Applications

Beyond its role as a fundamental building block, this compound has potential applications in specialized areas of materials science, including electronics and photography.

Components for Electronic and Magnetic Materials

The incorporation of heterocyclic compounds is a common strategy in the design of novel electronic and magnetic materials. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or electronic properties.

While direct studies on the electronic and magnetic properties of materials derived from this compound are not widely reported, the foundational compound, 4,6-dimethylpyrimidine, has been characterized, providing a basis for understanding the potential contributions of this core structure to material properties. nih.govsigmaaldrich.com The ethynyl group can further be functionalized to tune the electronic properties of the resulting materials, for example, by extending the π-conjugation, which is a key factor in the design of organic conductive materials.

Properties of Related Pyrimidine Compounds

| Compound Name | CAS Number | Molecular Weight | Key Properties |

|---|---|---|---|

| 4,6-Dimethylpyrimidine | 1558-17-4 | 108.14 g/mol | Liquid form, boiling point of 154 °C. sigmaaldrich.com |

| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 123.16 g/mol | Crystalline solid, melting point of 151-154 °C. sigmaaldrich.com |

Anti-Fogging Agents in Photography

In photographic emulsions, anti-fogging agents are crucial for preventing the formation of chemical fog, which can reduce the quality of the developed image. These agents work by stabilizing the silver halide emulsions. google.com Heterocyclic compounds have been a focus of research for this application.

While a specific patent for this compound as an anti-fogging agent was not identified, the general class of heterocyclic compounds is known to be effective. For instance, a patent describes the use of compounds with the general formula where a halogenated methyl group is attached to a benzthiazole, benzoxazole, or benzimidazole (B57391) ring system as effective anti-fogging agents. google.com These agents can be incorporated into the emulsion or in adjacent layers and are effective in various types of photographic materials, including X-ray and color films. google.com The mechanism of action often involves the interaction of the heterocyclic compound with the silver halide crystal surface, inhibiting the spontaneous development of unexposed crystals. Given the structural similarities and the known efficacy of related heterocyclic compounds, it is plausible that this compound or its derivatives could exhibit similar anti-fogging properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of organic compounds like 4-Ethynyl-2,6-dimethylpyrimidine. DFT methods are widely used for studying substituted pyrimidines, offering a balance between computational cost and accuracy for predicting geometries, electronic structures, and spectroscopic properties. For instance, DFT calculations using the B3LYP method with various basis sets have been successfully applied to study the vibrational spectra and geometrical parameters of related molecules like 2-amino-4,6-dimethyl pyrimidine (B1678525).

The electronic structure of this compound dictates its reactivity and photophysical properties. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electron-donating and electron-accepting capabilities of the molecule.

While a detailed MO analysis for this compound is not available, studies on similar heterocyclic compounds demonstrate that the distribution of these frontier orbitals is key to understanding their electronic behavior. For pyrimidine derivatives, the HOMO is often associated with the π-system of the ring and electron-rich substituents, while the LUMO is typically localized on the π*-system of the pyrimidine ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electronic stability and reactivity. In substituted pyrimidines, intramolecular charge transfer from donor to acceptor parts of the molecule can be visualized through these orbitals.

Advanced analysis tools can further elucidate the electronic structure. For example, Absolutely Localized Molecular Orbitals (ALMO) analysis can reveal interactions between molecular fragments, such as the pyrimidine ring and its substituents, which can influence the HOMO and LUMO energies and, consequently, the molecule's spectroscopic properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H9N | |

| Molecular Weight | 131.17 g/mol | |

| Exact Mass | 131.073499291 Da | |

| Topological Polar Surface Area | 12.9 Ų | |

| Heavy Atom Count | 10 |

Theoretical methods are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can reveal key electronic transitions within the molecule. For related pyrimidine derivatives, the main absorption bands are often attributed to π→π* transitions with some charge-transfer character.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property that can be investigated computationally. While no specific studies on the solvatochromic behavior of this compound were found, research on other pyrimidine-based dyes shows that intramolecular charge transfer is responsible for their solvatochromic properties. An increase in solvent polarity often leads to a redshift in the absorption and fluorescence spectra of such compounds. Computational studies can model this behavior by including solvent effects in the calculations, providing insights into the change in dipole moment upon electronic excitation.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is a valuable tool for elucidating reaction mechanisms and predicting the thermodynamics and kinetics of chemical transformations. DFT calculations can be used to map out the potential energy surface of

Broader Research Avenues and Future Directions

Integration of 4-Ethynyl-2,6-dimethylpyrimidine in Multidisciplinary Research Platforms

The structural attributes of this compound make it a prime candidate for integration into multidisciplinary research platforms. The pyrimidine (B1678525) core is a well-established pharmacophore, and the ethynyl (B1212043) group serves as a versatile chemical handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This opens up possibilities for its use in chemical biology and drug discovery as a molecular probe or as a building block for more complex bioactive molecules. The integration of this compound into high-throughput screening libraries could accelerate the discovery of new therapeutic agents. Furthermore, its rigid structure and potential for electronic conjugation make it a person of interest for materials science, where it could be incorporated into polymers, dyes, and electronic materials.

Emerging Synthetic Methodologies for Pyrimidine Scaffolds with Ethynyl Functionality

While the synthesis of many pyrimidine derivatives is well-established, the introduction of an ethynyl group at the 4-position of the 2,6-dimethylpyrimidine scaffold presents unique synthetic challenges and opportunities. Conventional methods for pyrimidine synthesis often involve the condensation of β-dicarbonyl compounds with amidines. wikipedia.org For the synthesis of this compound, a plausible and efficient route would involve the Sonogashira coupling reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

The starting material for such a synthesis would likely be a 4-halo-2,6-dimethylpyrimidine, such as 4-chloro-2,6-dimethylpyrimidine (B189592). The reaction would then proceed by coupling this precursor with a suitable protected alkyne, followed by deprotection to yield the terminal alkyne. Recent advancements in Sonogashira coupling, including the development of more active and stable catalysts and the use of milder reaction conditions, are continually expanding the scope and applicability of this methodology. organic-chemistry.orgnih.gov

| Synthetic Step | Reaction Type | Key Reagents and Catalysts | Potential Outcome |

| Halogenation | Electrophilic Halogenation | N-halosuccinimide | 4-Halo-2,6-dimethylpyrimidine |

| Ethynylation | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | This compound |

Development of Novel Functional Materials with Tailored Properties

The ethynyl group in this compound is a key feature that can be exploited for the development of novel functional materials. The π-system of the pyrimidine ring, extended by the alkyne functionality, can give rise to interesting photophysical properties. Research on related ethynylpyrimidine compounds has shown that they can serve as ligands for transition metals, leading to the formation of emissive complexes with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com For instance, platinum(II) and gold(I) complexes incorporating 2-ethynylpyrimidine have been synthesized and characterized, demonstrating the tunability of their optical properties. mdpi.com

The reactivity of the terminal alkyne also allows for the post-synthetic modification of materials. For example, this compound could be polymerized or grafted onto surfaces and nanoparticles through click chemistry, enabling the creation of materials with tailored properties for applications in electronics, photonics, and biomedicine.

Computational Design and Predictive Modeling for New Applications and Reactivity

Computational chemistry and molecular modeling are invaluable tools for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, computational studies can provide insights into its electronic structure, spectroscopic properties, and reactivity. Density Functional Theory (DFT) calculations, for example, can be used to predict its geometry, vibrational frequencies, and electronic transitions.

Furthermore, predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to explore its potential biological activities. By comparing the computed properties of this compound with those of known bioactive molecules, it may be possible to identify potential therapeutic targets. In the context of materials science, computational modeling can aid in the design of new materials by predicting the properties of polymers and coordination complexes derived from this pyrimidine building block. A significant body of research exists on the computational modeling of pyrimidine analogues to predict their efficacy as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) in cancer research. biomedicineonline.org

Applications in Agricultural Chemistry (e.g., Plant Growth Stimulators)

Pyrimidine derivatives have a long history of use in agriculture as herbicides, fungicides, and insecticides. auctoresonline.org Notably, certain substituted pyrimidines have been shown to exhibit plant growth-stimulating activities. researchgate.netresearchgate.net For instance, derivatives of 4,6-dimethylpyrimidine have been investigated for their ability to enhance plant growth. researchgate.net The introduction of an ethynyl group at the 4-position could modulate this activity, potentially leading to the development of new and more potent plant growth regulators.

The mode of action of such compounds is often related to their ability to mimic or interfere with the action of natural plant hormones. The specific effects of the ethynyl substituent on the biological activity of the 2,6-dimethylpyrimidine core would need to be investigated through systematic biological screening. Such research could lead to the development of novel agrochemicals that improve crop yields and resilience. Studies have shown that some pyrimidine derivatives can exhibit insecticidal activity, suggesting another potential avenue for agricultural applications. nih.gov

| Potential Agricultural Application | Underlying Principle | Supporting Evidence for Pyrimidine Scaffold |

| Plant Growth Stimulation | Mimicking or interfering with plant hormones | 4,6-dimethylpyrimidine derivatives have shown such activity. researchgate.net |

| Insecticidal Activity | Disruption of insect biological processes | Certain pyrimidine derivatives are effective against mosquitos. nih.gov |

Role in Environmental Chemistry (e.g., Transformation Products)

As with any chemical compound intended for widespread use, understanding the environmental fate and potential transformation products of this compound is crucial. The pyrimidine ring is found in nature in nucleic acids, but synthetic derivatives can have different environmental persistence and degradation pathways. The presence of the ethynyl group may influence its environmental behavior, including its susceptibility to abiotic and biotic degradation processes.

Research in environmental chemistry would need to focus on identifying the potential transformation products of this compound under various environmental conditions (e.g., in soil, water, and under UV light). This would involve laboratory studies to simulate these conditions and analytical techniques to identify the degradation products. Such studies are essential for assessing the environmental risk associated with the potential large-scale production and use of this compound and for developing strategies to mitigate any adverse environmental impacts. The chemistry of pyrimidine derivatives is also being explored for applications in environmental remediation, such as the adsorption of heavy metals. novapublishers.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Ethynyl-2,6-dimethylpyrimidine, and how should researchers interpret key spectral data?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on the ethynyl proton’s distinct downfield shift (~2.5–3.5 ppm for terminal alkynes) and pyrimidine ring protons. Infrared (IR) spectroscopy can confirm the C≡C stretch (~2100–2260 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight confirmation and fragmentation patterns. Cross-reference with PubChem data for analogous pyrimidines to validate assignments .

Q. What synthetic routes are commonly used for laboratory-scale preparation of this compound?

- Methodological Answer : A two-step approach is typical:

Synthesis of 4-chloro-2,6-dimethylpyrimidine via chlorination of 4-hydroxy-2,6-dimethylpyrimidine using POCl₃ ( ).

Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis. Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm purity by HPLC .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at ambient temperature, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyrimidine ring enhances electrophilic substitution, while the ethynyl group facilitates π-orbital interactions in Pd-catalyzed couplings. Use density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Validate experimentally via kinetic studies and X-ray crystallography of intermediates .

Q. What strategies assess the adsorption behavior of this compound on catalytic surfaces?

- Methodological Answer : Employ microgravimetric analysis (e.g., quartz crystal microbalance) to measure adsorption kinetics on metal oxides (e.g., TiO₂). Complement with X-ray photoelectron spectroscopy (XPS) to study surface bonding. For heterogeneous catalysis, optimize reaction conditions (temperature, solvent polarity) to minimize non-productive adsorption .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) to identify binding pockets. Validate predictions using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters. Compare with structural analogs like 5-methylpyrimidin-4-amine ( ) .

Data Contradictions and Validation

- Synthetic Yields : Variations in chlorination efficiency ( vs. 18) may arise from solvent choice (DMF vs. toluene) or catalyst loading. Systematically optimize parameters via Design of Experiments (DoE) .

- Spectroscopic Assignments : Cross-validate NMR shifts with NIST Chemistry WebBook data to resolve ambiguities in ethynyl vs. aromatic proton signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.